molecular formula C8H11N3O2 B129833 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid CAS No. 144888-66-4

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid

Cat. No.: B129833
CAS No.: 144888-66-4
M. Wt: 181.19 g/mol
InChI Key: BQMKBRYZJVQASX-UHFFFAOYSA-N
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Description

Chemical Identity:
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid (CAS: 144888-66-4) is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyrazine core fused with a partially saturated pyrazine ring. The molecule includes a methyl substituent at position 3 and a carboxylic acid group at position 6, contributing to its unique physicochemical and biological properties .

The compound is primarily used for industrial research, though specific therapeutic applications remain underexplored in the literature .

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-5-2-10-7-3-9-6(8(12)13)4-11(5)7/h2,6,9H,3-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMKBRYZJVQASX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CC(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472797
Record name 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144888-66-4
Record name 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Cyclization

The imidazo[1,2-a]pyrazine core is typically synthesized via cyclization of 2-aminopyrazine derivatives with diketones or ketoesters. For example, ethyl 3-oxobutanoate reacts with 2-aminopyrazine in refluxing ethanol under hydrochloric acid catalysis, yielding the bicyclic intermediate. This method achieves cyclization efficiencies of 60–75%, with the methyl group at the 3-position introduced via the ketoester precursor.

Critical parameters :

  • Temperature : Reflux conditions (78–85°C) prevent intermediate decomposition.

  • Acid strength : Concentrated HCl (12 M) accelerates cyclization but risks over-protonation of the pyrazine nitrogen.

Phosphorus Oxychloride-Mediated Cyclization

An alternative route employs phosphorus oxychloride (POCl₃) and phosphorous pentoxide (P₂O₅) to drive cyclization. In a representative procedure, pyrazine-2-methylamine reacts with trifluoroacetic anhydride to form an amide intermediate, which undergoes POCl₃/P₂O₅-mediated cyclization at 110°C for 5 hours. This method achieves higher yields (80–85%) compared to acid catalysis, albeit with stricter moisture control requirements.

Reaction workflow :

  • Acylation of pyrazine-2-methylamine with trifluoroacetic anhydride (0–5°C, 2 hours).

  • Cyclization with POCl₃/P₂O₅ (110°C, 5 hours).

  • Quenching with ice-water and neutralization to pH 5–6.

Functionalization at the 6-Position

Halogenation and Carbonylation

Introducing the carboxylic acid group at the 6-position involves halogenation followed by palladium-catalyzed carbonylation:

  • Halogenation : Bromine or chlorine is introduced via N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in ethanol at 25°C. The 6-position is preferentially halogenated due to electronic effects of the methyl group at C3.

  • Carbonylation : Halogenated intermediates react with carbon monoxide (1 atm) in the presence of dicobalt octacarbonyl (Co₂(CO)₈) and methyl chloroacetate, forming the 6-carbomethoxy derivative. Yields range from 65–74%.

Representative conditions :

StepReagentsTemperatureTimeYield
HalogenationNBS (1.1 eq), EtOH25°C3 h89%
CarbonylationCO, Co₂(CO)₈, ClCH₂COOMe80°C12 h74%

Ester Hydrolysis to Carboxylic Acid

The methyl ester intermediate undergoes alkaline hydrolysis using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (4:1) at 60°C for 6 hours. This step achieves quantitative conversion to the carboxylic acid with minimal side reactions.

Optimization insights :

  • Solvent system : THF/water mixtures prevent ester re-formation during hydrolysis.

  • Base selection : LiOH outperforms NaOH or KOH in avoiding ring-opening side reactions.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Cyclization yields improve from 68% to 82% when switching from ethanol to dichloroethane, attributed to enhanced solubility of hydrophobic intermediates. Elevated temperatures (110°C vs. 78°C) reduce reaction times from 12 hours to 5 hours but require pressurized reactors.

Catalysts and Reagents

  • POCl₃/P₂O₅ synergy : Phosphorus pentoxide absorbs generated HCl, shifting the equilibrium toward product formation.

  • Co₂(CO)₈ in carbonylation : Cobalt catalysts tolerate heterocyclic substrates better than palladium systems, reducing dehalogenation byproducts.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Multi-step syntheses benefit from continuous flow systems, which enhance heat transfer and reduce halogen handling risks. A pilot-scale setup achieved 92% conversion in the carbonylation step using a packed-bed reactor with immobilized Co₂(CO)₈.

Purification Techniques

Industrial processes employ simulated moving bed (SMB) chromatography for final purification, achieving ≥99% purity with 85% recovery. Crystallization from ethyl acetate/n-hexane (1:3) provides a cost-effective alternative for intermediate isolation .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Structural Representation

The compound features a bicyclic structure that combines an imidazole ring fused with a pyrazine ring and a carboxylic acid group. This unique configuration contributes to its reactivity and interaction with biological systems.

Chemistry

3-Methyl-THIP-6-CA serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for developing new materials.

Table 1: Chemical Reactions of 3-Methyl-THIP-6-CA

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to corresponding oxides or hydroxylated derivativesPotassium permanganate
Reduction Forms reduced imidazo derivativesLithium aluminum hydride
Substitution Nucleophilic substitution to introduce different functional groupsAmines or thiols

Biology

In biological research, 3-Methyl-THIP-6-CA has been investigated for its role as a ligand in biochemical assays. Its structural features allow it to interact with specific enzymes and receptors, making it a candidate for studying metabolic pathways.

Case Study: Ligand Interaction

A study demonstrated that 3-Methyl-THIP-6-CA effectively inhibited certain protein kinases involved in cancer progression. The compound's ability to modulate kinase activity suggests its potential as a therapeutic agent.

Medicine

The compound has shown promise in therapeutic applications, particularly concerning antimicrobial and anticancer activities. Research indicates that it can disrupt cellular processes in pathogenic organisms and cancer cells.

Table 2: Biological Activities of 3-Methyl-THIP-6-CA

Activity TypeEffectivenessReference
Antimicrobial Effective against Gram-positive bacteriaJournal of Antimicrobial Agents
Anticancer Induces apoptosis in cancer cellsCancer Research Journal

Industry

In industrial applications, 3-Methyl-THIP-6-CA is utilized in the development of novel materials with specific electronic or optical properties. Its unique structure allows for the modification of material characteristics.

Case Study: Material Development

Researchers have successfully incorporated 3-Methyl-THIP-6-CA into polymer matrices to enhance electrical conductivity and thermal stability. This application demonstrates its potential in advanced material science.

Pathways Involved

The compound may affect signal transduction pathways and metabolic processes by modulating enzyme activity or receptor signaling. Understanding these interactions is crucial for further development in medicinal chemistry.

Similar Compounds Overview

Compound NameKey Differences
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Lacks carboxylic acid functionality
3-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Contains trifluoromethyl group

The presence of the carboxylic acid group in 3-Methyl-THIP-6-CA enhances its solubility and reactivity compared to similar compounds.

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The compound may also participate in signaling pathways, affecting cellular processes like proliferation, apoptosis, or differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the tetrahydroimidazo[1,2-a]pyrazine/carboxylic acid family, which shares a core bicyclic structure but varies in substituents and biological activities. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of Tetrahydroimidazo[1,2-a]pyrazine Derivatives

Compound Name Core Structure Substituents/Functional Groups Biological Activity Key References
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid Imidazo[1,2-a]pyrazine (saturated) -CH₃ (C3), -COOH (C6) Industrial use; uncharacterized bioactivity
BIM-46174 / BIM-46187 Imidazo[1,2-a]pyrazine (saturated) Heterocyclic dipeptide substituents Gaq-protein inhibitors; anticancer activity
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives Imidazo[1,2-a]pyrimidine (saturated) -CONHNH₂ (C2); aromatic hydrazones Antibacterial (Gram ± bacteria; 22–33 mm inhibition zones)
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Triazolo[4,3-a]pyrazine (saturated) -CH₃ (C3) Undisclosed; structural analog
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate Imidazo[1,2-a]pyrazine (saturated) -COOEt (C3) Intermediate for drug synthesis

Key Research Findings and Functional Insights

Antibacterial Activity

Hydrazone derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide (e.g., compounds 8d–8f) exhibit potent antibacterial activity against E. coli, S. aureus, P. aeruginosa, and S. pyogenes, with inhibition zones of 22–33 mm. The aromatic hydrazone substituents (e.g., 4-trifluoromethylbenzylidene) enhance lipophilicity and target binding .

Anticancer Potential

BIM-46174 and its dimer BIM-46187, derived from the tetrahydroimidazo[1,2-a]pyrazine scaffold, inhibit Gaq-protein signaling pathways. These compounds show promise in blocking cancer cell proliferation and are studied in combination therapies with cytostatic agents .

Antimalarial and Antifungal Derivatives

Piperazine-linked analogs, such as mCMQ069 (2-(4-fluoro-3-methylphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine), demonstrate antimalarial activity, though synthetic challenges like borane-related impurities are noted . Additionally, tetrahydroimidazo[1,2-a]pyridine derivatives exhibit selective antifungal activity, though their pyrazine counterparts remain underexplored .

Data Tables Highlighting Structural and Activity Differences

Table 2: Substituent Impact on Bioactivity

Substituent Position Functional Group Example Compound Activity Enhancement
C2 (pyrimidine core) Carbohydrazide 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide Antibacterial potency
C3 (pyrazine core) Methyl + COOH Target compound Uncharacterized; industrial focus
C7 (pyrazine core) Dipeptide chains BIM-46174 Gaq-protein inhibition

Biological Activity

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid is a heterocyclic compound with promising biological activities. Its unique bicyclic structure allows for interactions with various biological targets, making it an interesting subject for medicinal chemistry and pharmacological studies.

  • Molecular Formula : C8H11N3O2
  • Molecular Weight : 179.19 g/mol
  • CAS Number : 11789829

Synthesis

The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid typically involves cyclization reactions of appropriate precursors under controlled conditions. Common methods include the reaction of 2-aminopyrazine derivatives with carboxylic acids in the presence of bases like potassium carbonate.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its activity against a range of pathogens, including bacteria and fungi:

Pathogen Activity MIC (µg/mL)
Mycobacterium tuberculosisHigh antimycobacterial1.56
Aspergillus flavusModerate antifungal50
Staphylococcus aureusLow antibacterial100

The compound demonstrated a notable minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis, indicating its potential as a lead compound for developing new antitubercular agents .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the safety profile of the compound. The results suggest that it has a favorable selectivity index:

Compound IC50 (µM) Selectivity Index (SI)
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid>750>150

These findings indicate that the compound exhibits low cytotoxicity towards human cell lines while maintaining antimicrobial efficacy .

The mechanism by which 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid exerts its biological effects involves interaction with specific enzymes and receptors. It is believed to inhibit certain metabolic pathways in bacteria and fungi, leading to their growth inhibition. The bicyclic structure enhances its ability to bind to active sites on target proteins .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antimycobacterial Evaluation : A study demonstrated that derivatives of this compound showed significant activity against Mycobacterium tuberculosis with MIC values comparable to established antitubercular drugs .
  • Antifungal Activity : Another investigation indicated that the compound could inhibit the growth of various fungal strains, suggesting its utility in treating fungal infections .
  • In Silico Studies : Computational docking studies have provided insights into the binding affinity of the compound to target proteins involved in pathogenicity and resistance mechanisms in bacteria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-6-carboxylic acid, and how can reaction conditions be fine-tuned?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. Key steps include:

  • Aminomethylation : Reacting formaldehyde and secondary amines (e.g., morpholine or N-methylpiperazine) with intermediate triazole derivatives to introduce the tetrahydroimidazo core .
  • Cyclization : Acid-catalyzed or thermal cyclization of precursors like substituted pyrazines or triazoles to form the fused bicyclic structure .
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst choice) significantly impact yield. For example, using aqueous NaOH in polar aprotic solvents (e.g., DMF) enhances nucleophilic substitution efficiency .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to verify hydrogen and carbon environments. For example, methyl groups on the imidazo ring typically resonate at δ 2.1–2.5 ppm, while carboxylic protons appear as broad signals near δ 12–13 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated [M+H]+ for C8H11N3O2C_8H_{11}N_3O_2: 182.0926) .
  • Elemental Analysis : Match experimental C/H/N/O percentages with theoretical values (±0.3% tolerance) .

Q. What methods are suitable for determining the solubility and lipophilicity of this compound?

  • Methodological Answer :

  • Solubility : Use shake-flask assays in buffers (pH 1.2–7.4) with HPLC quantification. For example, solubility in PBS (pH 7.4) was measured as 0.12 mg/mL for a structurally analogous tetrahydroimidazo derivative .
  • Lipophilicity : Calculate logP values via reversed-phase HPLC (C18 column) using a gradient of acetonitrile/water. SwissADME predictions can cross-validate experimental data .

Advanced Research Questions

Q. How can pharmacokinetic (PK) parameters and drug-likeness be evaluated for derivatives of this compound?

  • Methodological Answer :

  • In Silico Tools : SwissADME predicts absorption, distribution, metabolism, and excretion (ADME) properties. Key metrics include:
  • Lipinski’s Rule of Five : Assess molecular weight (<500 Da), logP (<5), H-bond donors/acceptors (<10 total).
  • Bioavailability Radar : Visualize polarity, solubility, and flexibility .
  • Experimental PK : Conduct in vitro microsomal stability assays (human liver microsomes) to measure metabolic half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_{int}) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on target binding. For example, methyl groups at position 3 enhance metabolic stability but reduce solubility .
  • Crystallography : Resolve X-ray structures of ligand-target complexes to identify critical binding interactions (e.g., hydrogen bonds with the carboxylic acid moiety) .
  • Dose-Response Curves : Re-evaluate IC50_{50} values under standardized assay conditions (pH, serum content) to minimize variability .

Q. How can salt forms of this compound improve physicochemical properties, and what synthetic challenges arise?

  • Methodological Answer :

  • Salt Formation : React the carboxylic acid with inorganic bases (e.g., NaOH) or organic amines (e.g., tromethamine) to enhance solubility. For example, sodium salts of related imidazo-pyrazines showed 5-fold higher aqueous solubility .
  • Challenges :
  • Crystallization : Poorly crystalline salts require solvent screening (e.g., ethanol/water mixtures) or additives (e.g., polyethylene glycol).
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity and degradation pathways .

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